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Compound of Interest

Compound Name: Dasa-58

Cat. No.: B15614701 Get Quote

A Head-to-Head Battle of PKM2 Activators: Dasa-
58 vs. TEPP-46
A comprehensive guide for researchers on the comparative efficacy and mechanisms of two

prominent Pyruvate Kinase M2 activators.

In the landscape of cancer metabolism research, the M2 isoform of pyruvate kinase (PKM2)

has emerged as a critical regulator of the Warburg effect and a promising therapeutic target.

PKM2's ability to switch between a highly active tetrameric state and a less active dimeric state

allows cancer cells to divert glucose metabolites towards anabolic processes, fueling their

proliferation. Small molecule activators that stabilize the tetrameric form of PKM2 can reverse

this metabolic reprogramming and inhibit tumor growth. This guide provides a detailed

comparison of two widely studied PKM2 activators, Dasa-58 and TEPP-46, to aid researchers

in selecting the appropriate tool for their studies.

Molecular and Kinetic Profile
Both Dasa-58 and TEPP-46 are potent and selective allosteric activators of PKM2.[1] They

function by binding to a site at the dimer-dimer interface of the PKM2 homotetramer, promoting

the formation and stabilization of the catalytically active tetrameric conformation.[2][3][4][5][6]

This mechanism is analogous to the action of the endogenous activator, fructose-1,6-

bisphosphate (FBP).[2][7] While both compounds share this mechanism, they exhibit distinct
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potencies. TEPP-46 demonstrates significantly higher potency in biochemical assays

compared to Dasa-58.

Property Dasa-58 TEPP-46

Synonyms ML203 ML265, NCGC00186528

Molecular Formula C19H23N3O6S2 C17H16N4O2S2

Molecular Weight 453.53 g/mol [1][8] 372.46 g/mol [9][10]

CAS Number 1203494-49-8[1][8] 1221186-53-3[9]

AC50 (in vitro) ~38 nM[1] 92 nM[9][10]

EC50 (in cells) 19.6 µM (A549 cells)[2][7][11]
Not explicitly reported, but

effective at µM concentrations

Cellular and In Vivo Efficacy
Both activators have demonstrated the ability to selectively activate PKM2 within cells, leading

to significant metabolic shifts and anti-proliferative effects. Treatment with either Dasa-58 or

TEPP-46 can increase pyruvate kinase activity in cells expressing PKM2, but not in cells

expressing the PKM1 isoform, highlighting their specificity.[2][7] This activation of PKM2 leads

to an increase in glycolytic flux, resulting in elevated glucose consumption and lactate

production.[12]

In preclinical models, both compounds have shown promise in suppressing tumor growth.[2][4]

TEPP-46, in particular, has been noted for its favorable pharmacokinetic properties, including

good oral bioavailability and a long half-life, making it suitable for in vivo experiments in mouse

xenograft models.[9] Studies have shown that continuous dosing with TEPP-46 can

significantly reduce tumor size.[9][10] Dasa-58 has also been shown to inhibit xenograft tumor

growth and reduce cancer cell metastasis.[1][8]

Signaling Pathways and Experimental Workflows
The activation of PKM2 by Dasa-58 and TEPP-46 has downstream effects on key signaling

pathways involved in cancer progression. By promoting the tetrameric form, these activators

prevent the nuclear translocation of dimeric PKM2, where it can act as a protein kinase and
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transcriptional co-activator for hypoxia-inducible factor 1-alpha (HIF-1α).[1][6][8] Consequently,

treatment with these activators can inhibit the expression of HIF-1α target genes, which are

crucial for metabolic adaptation to hypoxia and tumor angiogenesis.[8][11]
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Caption: Mechanism of PKM2 activation by Dasa-58 and TEPP-46.

A typical workflow to assess the efficacy of these activators involves a series of in vitro and cell-

based assays.
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Caption: General experimental workflow for evaluating PKM2 activators.

Experimental Protocols
Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to

the lactate dehydrogenase (LDH) reaction, which consumes NADH. The decrease in NADH is

monitored spectrophotometrically at 340 nm.

Materials:
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Recombinant human PKM2 protein

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

Phosphoenolpyruvate (PEP)

ADP

NADH

Lactate Dehydrogenase (LDH)

Dasa-58 or TEPP-46 dissolved in DMSO

Fructose-1,6-bisphosphate (FBP) as a positive control

Procedure:

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

Add varying concentrations of the PKM2 activator (Dasa-58 or TEPP-46) or DMSO (vehicle

control) to the reaction mixture in a 96-well plate.

Initiate the reaction by adding recombinant PKM2 protein.

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

Calculate the rate of NADH consumption, which is proportional to PK activity.

Plot the PK activity against the activator concentration to determine the AC50 value.

Cell-Based PKM2 Activation Assay

This protocol assesses the ability of the compounds to activate PKM2 within a cellular context.

Materials:

Cancer cell line expressing PKM2 (e.g., A549, H1299)
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Cell culture medium and supplements

Dasa-58 or TEPP-46

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.[9]

BCA Protein Assay Kit

PK Activity Assay reagents (as described above)

Procedure:

Seed cells in culture plates and allow them to adhere overnight.

Treat the cells with various concentrations of Dasa-58 or TEPP-46 for a specified duration

(e.g., 3 hours).[2][7]

Wash the cells with cold PBS and lyse them on ice using lysis buffer.[9]

Clarify the cell lysates by centrifugation.[9]

Determine the total protein concentration in each lysate using a BCA assay.

Measure the PK activity in a small aliquot of the cell lysate using the PK activity assay

described above.[9]

Normalize the PK activity to the total protein concentration.

Plot the normalized PK activity against the activator concentration to determine the cellular

EC50.

Conclusion
Both Dasa-58 and TEPP-46 are valuable research tools for investigating the role of PKM2 in

cancer metabolism and for exploring the therapeutic potential of PKM2 activation. TEPP-46's

higher in vitro potency and favorable pharmacokinetic profile may make it a more suitable

candidate for in vivo studies. However, the choice between these two activators will ultimately

depend on the specific experimental context, including the cell lines used, the desired
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concentration range, and the overall research objectives. This guide provides the foundational

data and protocols to assist researchers in making an informed decision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15614701#comparing-the-efficacy-of-dasa-58-vs-
tepp-46-as-pkm2-activators]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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